2-Bromo-3-fluoronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNGFEJWBIWBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541830 | |
| Record name | 2-Bromo-3-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59024-94-1 | |
| Record name | 2-Bromo-3-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Bromo 3 Fluoronaphthalene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
The directing effects of the existing bromo and fluoro substituents, coupled with the inherent reactivity of the naphthalene (B1677914) ring system, determine the position of substitution in 2-Bromo-3-fluoronaphthalene. In unsubstituted naphthalene, electrophilic attack occurs preferentially at the 1-position (alpha-position) because the corresponding arenium ion intermediate is more stable, allowing for resonance structures that keep one of the six-membered rings fully aromatic. libretexts.org
In this compound, the situation is more complex. Both fluorine and bromine are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than naphthalene itself. However, through resonance, they are ortho-, para-directing. The fluorine atom at position 3 and the bromine atom at position 2 will influence the electron density at various positions on the ring. Given the general preference for substitution at the alpha-positions (1, 4, 5, 8) of the naphthalene core, the most likely positions for electrophilic attack would be positions 1 and 4. The precise outcome would depend on the specific electrophile and reaction conditions, which can alter the balance between steric and electronic effects. vanderbilt.eduresearchgate.net
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile, forming a positively charged arenium ion intermediate. wikipedia.orgslideshare.net The stability of this intermediate is crucial in determining the reaction's regioselectivity. The positive charge in the arenium ion is delocalized across the ring system through resonance. wikipedia.org
For this compound, attack at different positions leads to different arenium ion intermediates. The stability of these intermediates is influenced by the ability of the halogen substituents to stabilize the positive charge. While halogens are inductively withdrawing, they can donate a lone pair of electrons through resonance to help delocalize the charge. The formation of the arenium ion is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. masterorganicchemistry.com Subsequent rapid deprotonation from the sp3-hybridized carbon restores the aromatic system, yielding the final substituted product. nih.govresearchgate.netnih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org
In nucleophilic aromatic substitution, the nature and position of the halogen atoms are critical. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is key to the reaction's feasibility.
For this compound, neither halogen is ortho or para to a strong electron-withdrawing group, making standard SNAr reactions challenging. However, if a reaction were forced, the identity of the leaving group becomes important. In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. libretexts.org This is because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack, accelerating this first step. libretexts.orgyoutube.com Therefore, under suitable conditions, a nucleophile would preferentially replace the fluorine atom over the bromine atom.
Under conditions of extreme base, aryl halides can undergo an elimination-addition reaction via a highly reactive aryne intermediate. nih.gov For this compound, treatment with a very strong base, such as sodium amide, could potentially lead to the formation of a 2,3-naphthyne intermediate. This would occur through the deprotonation of a hydrogen atom at either the 1 or 4 position, followed by the elimination of a halide ion (HX). The resulting naphthyne is a versatile intermediate that can be trapped by various nucleophiles or undergo cycloaddition reactions. The generation of substituted 2-naphthyne intermediates is a known strategy for synthesizing complex naphthalene derivatives. nih.govnih.gov
Cross-Coupling Reaction Chemistry
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A key feature of this substrate is the significant difference in reactivity between the C-Br and C-F bonds. The C-Br bond is readily activated by palladium(0) catalysts, while the C-F bond is generally unreactive under standard cross-coupling conditions. This differential reactivity allows for selective functionalization at the C-2 position.
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryls and other complex structures. nih.govmdpi.comrsc.org
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org It is a versatile method for vinylating aromatic rings. rug.nlmdpi.comresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to arylalkynes. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
The table below summarizes the expected selective reactivity in these key cross-coupling reactions.
| Reaction Type | Coupling Partner | Reactive Site on this compound | General Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-Br | 2-Aryl-3-fluoronaphthalene |
| Heck-Mizoroki Reaction | Alkene (H₂C=CHR) | C-Br | 2-Vinyl-3-fluoronaphthalene |
| Sonogashira Coupling | Alkyne (HC≡CR) | C-Br | 2-Alkynyl-3-fluoronaphthalene |
Palladium-Catalyzed Cross-Coupling Methodologies
This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, primarily leveraging the reactivity of its carbon-bromine (C-Br) bond. The C-Br bond is more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-fluorine (C-F) bond, allowing for selective functionalization at the C2 position. This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. mdpi.comnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.govmdpi.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 2-aryl-3-fluoronaphthalene derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. organic-chemistry.orgtcichemicals.com The base is crucial for activating the organoboron species to facilitate the transmetalation step. organic-chemistry.org The choice of ligands, solvents, and base can be optimized to achieve high yields and accommodate a wide range of functional groups. mdpi.comtcichemicals.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org When this compound is subjected to Heck reaction conditions with an alkene (e.g., styrene (B11656) or an acrylate), the 2-naphthyl group is appended to the alkene at a vinylic position. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. organic-chemistry.org The regioselectivity of the addition to the alkene is primarily governed by steric factors. mdpi.comlibretexts.org
Sonogashira Coupling: This methodology is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would produce a 2-alkynyl-3-fluoronaphthalene. The Sonogashira coupling uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, along with an amine base. wikipedia.orgnrochemistry.comnih.gov The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. nih.govlibretexts.org
| Reaction | Coupling Partner | Typical Catalyst | Key Additives | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryls, etc. |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Base (e.g., Et₃N) | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | Cu(I) salt, Amine Base | Aryl Alkynes |
Nickel-Catalyzed C-F Bond Activation in Coupling Reactions
While palladium catalysis typically targets the C-Br bond, nickel-based systems have emerged as powerful tools for activating the stronger C-F bond. mdpi.com The activation of C-F bonds is challenging due to their high bond dissociation energy. However, nickel catalysts, particularly low-valent Ni(0) species, can engage in oxidative addition with fluoroaromatics. mdpi.combeilstein-journals.org In the context of this compound, achieving selective C-F bond activation would require carefully designed conditions to override the much higher reactivity of the C-Br bond.
Methodologies for nickel-catalyzed C-F activation often involve the use of specific ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, which can tune the electronic properties of the nickel center. mdpi.com The reaction mechanism can proceed through the formation of nickelacyclopropane intermediates, followed by β-fluorine elimination to achieve C-F bond cleavage. beilstein-journals.orgresearchgate.net In some systems, radical mechanisms involving Ni(I) species have been proposed. rsc.org For a molecule like this compound, a sequential coupling strategy could be envisioned: first, a palladium-catalyzed reaction at the C-Br bond, followed by a nickel-catalyzed reaction at the C-F bond to create highly substituted naphthalene derivatives.
Ruthenium-Catalyzed Cross-Coupling Systems
Ruthenium offers a less expensive and earth-abundant alternative to palladium for catalyzing cross-coupling reactions. Ruthenium-catalyzed systems have been developed for various transformations, including oxidative cross-coupling reactions. For instance, a ruthenium-catalyzed oxidative coupling between activated olefins and vinyl boronates has been reported to produce (E,E)-1,3-dienes with high stereoselectivity. nih.govorganic-chemistry.orgresearchgate.net While direct examples with this compound are not prevalent, the principles of these catalytic systems could be extended. Such a reaction might involve the in-situ generation of a ruthenium hydride species that participates in the catalytic cycle. Other ruthenium-catalyzed reactions involve C-H functionalization, which could potentially be directed by one of the existing halogen substituents on the naphthalene ring. rsc.org
Steric and Electronic Influences on Cross-Coupling Efficiency
The efficiency and regioselectivity of cross-coupling reactions involving this compound are significantly influenced by both steric and electronic factors. nih.gov
Electronic Effects: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect makes the adjacent C2 carbon atom more electron-deficient, which can enhance the rate of the initial oxidative addition step with a Pd(0) catalyst at the C-Br bond. Electron-rich ligands on the palladium center generally favor oxidative addition. chemrxiv.org
Steric Effects: The bromine and fluorine atoms are on adjacent carbons (ortho to each other on the naphthalene core). The steric bulk of the bromine atom, combined with the presence of the adjacent fluorine, can influence the approach of the catalyst and the coupling partner. In some cases, steric hindrance can slow down the reaction rate. However, sterically demanding ligands, such as bulky phosphines (e.g., Buchwald ligands), have been specifically designed to overcome such hindrance and promote efficient coupling even with sterically congested substrates. nih.govrsc.org These ligands stabilize the catalytically active species and facilitate the reductive elimination step. rsc.org
The interplay between these effects determines the optimal reaction conditions (catalyst, ligand, temperature) required for efficient cross-coupling. For instance, a less reactive aryl chloride might require a more electron-rich and sterically demanding ligand compared to a more reactive aryl bromide. nih.gov
Other Significant Organic Transformations
Oxidation Reactions and Mechanistic Investigations
The oxidation of naphthalene and its derivatives can lead to various products depending on the oxidant and reaction conditions. The aromatic naphthalene core is relatively electron-rich and can be susceptible to oxidation, potentially leading to the formation of naphthoquinones or cleavage of the aromatic rings. The presence of halogen substituents like bromine and fluorine can influence the reactivity and regioselectivity of the oxidation process. Mechanistic investigations would likely focus on the initial steps of oxidant attack on the aromatic system and the subsequent pathways leading to the observed products.
Functional Group Interconversions and Derivatization Strategies
The bromine and fluorine atoms on the naphthalene core are functional groups that can be modified to create a wide array of derivatives. vanderbilt.eduimperial.ac.uk Functional group interconversion (FGI) is a key strategy in multi-step synthesis. imperial.ac.ukorganic-chemistry.orgfiveable.me
Derivatization via the C-Br Bond: The C-Br bond is the more versatile handle for derivatization.
Lithiation/Grignard Formation: The bromo group can be converted into an organometallic species through metal-halogen exchange with an organolithium reagent (e.g., n-BuLi) or by forming a Grignard reagent with magnesium metal. This nucleophilic naphthyl species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups at the C2 position.
Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on unactivated aryl halides, under specific conditions (e.g., high temperature, strong nucleophiles, or copper catalysis), the bromine could be displaced by other nucleophiles.
Derivatization involving the C-F Bond: The C-F bond is significantly less reactive towards substitution. Direct displacement of the fluoride is challenging and typically requires harsh conditions or specific activation, as seen in nickel-catalyzed reactions. mdpi.com
These derivatization strategies allow this compound to be used as a building block for more complex molecules, including materials for organic electronics and pharmaceutical intermediates. ossila.com
Advanced Spectroscopic Characterization of 2 Bromo 3 Fluoronaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, HMBC, ROESY)Elucidation of the complete molecular structure and spatial relationships of atoms through 2D NMR techniques requires the actual spectral data. As no 2D NMR studies for 2-Bromo-3-fluoronaphthalene were found, this advanced characterization cannot be described.
To fulfill the user's request, access to a database containing the specific spectroscopic data for "this compound" would be necessary.
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. libretexts.org In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is expected to be prominent, reflecting the stability of the aromatic naphthalene (B1677914) core. libretexts.org
A key characteristic feature in the mass spectrum of a bromine-containing compound is the presence of a significant M+2 peak. This arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. whitman.edu Consequently, this compound would exhibit two molecular ion peaks of almost equal intensity at m/z values separated by two mass units.
The fragmentation of the energetically unstable molecular ion occurs through the cleavage of its weakest bonds. libretexts.orgwikipedia.org For this compound, the primary fragmentation pathways would involve the loss of the halogen substituents. The loss of a bromine radical (·Br) would be a major fragmentation route due to the relative weakness of the C-Br bond compared to the C-F and C-C bonds of the aromatic ring. This would result in a significant fragment ion peak at [M-79]⁺ and [M-81]⁺. Subsequent fragmentation could involve the loss of a fluorine atom (·F), or neutral molecules like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr).
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on established fragmentation principles for halogenated aromatic compounds.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 226/228 | [C₁₀H₆BrF]⁺ | - | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |
| 147 | [C₁₀H₆F]⁺ | ·Br | Loss of a bromine radical. A major expected fragment. |
| 207 | [C₁₀H₆Br]⁺ | ·F | Loss of a fluorine radical. Less likely than Br loss. |
| 127 | [C₁₀H₆]⁺ | ·Br, ·F | Loss of both halogen atoms. |
| 146 | [C₁₀H₅Br]⁺ | HF | Loss of hydrogen fluoride from the molecular ion. |
| 126 | [C₁₀H₅F]⁺ | HBr | Loss of hydrogen bromide from the molecular ion. |
Electronic Spectroscopy and Photoelectron Studies
Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated naphthalene ring system. libretexts.org The spectrum of the parent naphthalene molecule shows several absorption bands in the UV region. The introduction of substituents like bromine and fluorine atoms can cause shifts in the position (wavelength) and intensity of these absorption bands.
Substituents can lead to a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength). libretexts.org For halogenated naphthalenes, the substitution generally results in a bathochromic shift. For instance, the absorption maxima of silyl-substituted naphthalenes are shifted to longer wavelengths compared to the parent naphthalene. mdpi.com Similarly, studies on substituted naphthalene derivatives show that the absorption profile is influenced by the nature and position of the functional groups. aanda.org Based on data from related compounds, the predicted absorption maxima for this compound would likely be shifted to slightly longer wavelengths compared to unsubstituted naphthalene.
Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for Naphthalene and Related Derivatives Data for Naphthalene and its derivatives are sourced from existing literature to predict the behavior of this compound.
| Compound | λₘₐₓ (nm) | Solvent | Reference |
|---|---|---|---|
| Naphthalene | ~221, 275, 312 | Cyclohexane | |
| 1-Fluoronaphthalene (B124137) | ~225, 280, 315 | Not Specified | nist.gov |
| 2-Bromonaphthalene | Not Specified | Not Specified | researchgate.net |
| This compound | Predicted ~225-235, 280-290, 315-325 | - | Predicted |
Two-photon spectroscopy is a nonlinear optical technique where a molecule simultaneously absorbs two photons to reach an excited electronic state. This method provides complementary information to one-photon absorption spectroscopy, as the selection rules for two-photon transitions can differ, allowing access to electronic states that are forbidden in conventional UV-Vis spectroscopy. It is particularly useful for studying the electronic structure of complex molecules and their resulting cations. aanda.org For naphthalene derivatives, this technique can help in assigning the symmetry of excited states and understanding the vibronic coupling between them. illinois.edu The resulting cationic spectra provide detailed information about the electronic ground state of the molecular ion.
Mass Analysis Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational modes of a molecular cation. By ionizing molecules just above their ionization threshold, MATI provides precise measurements of the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state). researchgate.net The resulting spectrum consists of sharp peaks corresponding to the vibrational frequencies of the cation. researchgate.net This technique has been successfully applied to study the cations of various naphthalene derivatives, such as 1-cyanonaphthalene, providing accurate ionization energies and assignments of active in-plane ring distortion vibrations. researchgate.net For this compound, MATI spectroscopy would be the ideal method to determine its precise ionization energy and to characterize the vibrational structure of its cation.
X-ray Diffraction (XRD) for Crystalline Structures and Thin Film Analysis
X-ray Diffraction (XRD) is an essential technique for characterizing the crystalline structure of solid materials. yale.edu For this compound, XRD analysis of a single crystal would determine its precise three-dimensional molecular packing, unit cell dimensions, and space group.
When this compound is deposited as a thin film, XRD is used to analyze its structural properties. yale.edu In-plane XRD measurements can provide information about lattice planes that are normal to the sample surface, which is particularly useful for understanding the structure of extremely thin films. rigaku.com Key information obtained from XRD analysis of thin films includes:
Crystallinity: Determining whether the film is amorphous, polycrystalline, or epitaxial.
Phase Identification: Confirming the presence of the desired crystalline phase of the compound. semanticscholar.org
Preferred Orientation (Texture): Identifying if the crystallites in the film have a preferred orientation relative to the substrate.
Crystallite Size: Estimating the size of the crystalline domains within the film.
Lattice Strain: Measuring any strain present in the film, which can be induced by the substrate or growth conditions.
Studies on other naphthalene derivatives, such as 1-chloronaphthalene, have utilized XRD to investigate the short-range arrangement of molecules in the liquid phase, demonstrating the technique's versatility. researchgate.net
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography of materials at the nanoscale. researchgate.net For thin films of this compound, AFM is invaluable for characterizing the surface morphology, which is critical for applications in organic electronics. spectraresearch.com
AFM analysis provides quantitative data on several key surface parameters that describe the film's quality and growth characteristics. researchgate.netsemnan.ac.ir These parameters are crucial for understanding how processing conditions affect the final film structure.
Table 3: Key Surface Parameters Obtainable from AFM Analysis of a Thin Film
| Parameter | Description | Significance |
|---|---|---|
| Surface Topography | A 3D map of the surface's height variations. | Visualizes the overall surface structure, including features like grains, pits, and terraces. |
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height profile from the mean height. | A statistical measure of the overall surface roughness; lower values indicate a smoother film. |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations from the mean line. | Another common measure of surface roughness. |
| Grain Size and Distribution | The size of individual crystalline domains on the surface and their statistical distribution. | Affects the film's electronic and optical properties. |
| Peak-to-Valley Height | The vertical distance between the highest and lowest points on the surface. | Indicates the maximum surface irregularity. |
By analyzing these parameters, researchers can optimize deposition conditions to produce smooth, uniform thin films of this compound suitable for device fabrication. semnan.ac.irresearchgate.net
Cyclic Voltammetry (CV) for Electrochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable information on the oxidation and reduction potentials of a molecule, the stability of the resulting charged species, and the kinetics of electron transfer processes. While direct experimental CV data for this compound is not extensively available in the reviewed literature, its electrochemical behavior can be predicted based on the known properties of the naphthalene core and the electronic effects of its halogen substituents.
The electrochemical characteristics of aromatic compounds are intrinsically linked to the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO energy level correlates with the ease of oxidation (electron removal), while the LUMO energy level relates to the ease of reduction (electron addition). The introduction of substituents onto the naphthalene ring can significantly modulate these energy levels and, consequently, the redox potentials.
In the case of this compound, both the bromine and fluorine atoms are electron-withdrawing groups due to their high electronegativity. This inductive effect (-I) is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene. A lower HOMO energy implies that a higher potential will be required to oxidize the molecule, making it more resistant to oxidation. Conversely, a lower LUMO energy suggests that the molecule will be more readily reduced, as it can more easily accept an electron.
The relative positions of the bromo and fluoro substituents at the 2 and 3 positions of the naphthalene ring also influence the electronic distribution and, therefore, the electrochemical properties. While a comprehensive analysis would necessitate quantum chemical calculations, it is anticipated that the combined electron-withdrawing nature of these halogens will render this compound more difficult to oxidize and easier to reduce than naphthalene itself.
Theoretical Predictions of Redox Potentials
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the redox potentials of organic molecules. These calculations typically involve optimizing the geometries of the neutral, radical cation, and radical anion species and then determining their respective electronic energies. The difference in energy between the neutral molecule and its charged counterparts provides an estimate of the ionization potential and electron affinity, which can be correlated with the oxidation and reduction potentials.
For a molecule like this compound, DFT calculations would likely predict an anodic peak potential (oxidation) that is shifted to a more positive value and a cathodic peak potential (reduction) shifted to a less negative value when compared to naphthalene. The precise values would depend on the level of theory and the solvent model used in the computation.
Expected Cyclic Voltammogram Features
A hypothetical cyclic voltammogram of this compound would be expected to exhibit at least one reduction wave and one oxidation wave. The reversibility of these redox processes, indicated by the separation between the peak potentials of the forward and reverse scans, would provide insight into the stability of the radical ions formed upon electron transfer. Halogenated aromatic radical ions can sometimes undergo further reactions, such as dehalogenation, which would be reflected in the shape and features of the cyclic voltammogram.
The table below presents a hypothetical comparison of the expected redox potential shifts for this compound relative to naphthalene, based on the known electronic effects of the substituents. It is important to note that these are qualitative predictions and actual experimental values may vary.
| Compound | Expected Oxidation Potential (vs. Naphthalene) | Expected Reduction Potential (vs. Naphthalene) |
| Naphthalene | Reference | Reference |
| This compound | More Positive | Less Negative |
Research Applications of 2 Bromo 3 Fluoronaphthalene in Advanced Materials and Specialized Fields
Role as a Precursor in Organic Electronic Materials
2-Bromo-3-fluoronaphthalene is a foundational building block for constructing larger, fluorine-containing aromatic systems intended for use in high-performance electronic devices. The introduction of fluorine into these aromatic structures is a widely used strategy to improve the macroscopic properties of organic materials. princeton.edu For organic semiconductors, aromatic fluorination inductively lowers the molecular orbital energy levels (both HOMO and LUMO), which can stabilize the material against degradation in air and improve device longevity. princeton.edu
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While not typically incorporated into devices directly, this compound is a key starting material for the synthesis of more complex molecules used in organic light-emitting diodes (OLEDs). Patents related to novel compounds for OLEDs list this compound as a relevant chemical, indicating its role as a precursor or intermediate in the creation of proprietary emitter or host materials. rsc.orgresearchgate.net
It serves as a building block for fluorinated polycyclic aromatic hydrocarbons (PAHs), a class of materials with significant applications in organic electronics. researchgate.netchemrxiv.org For instance, polymers that incorporate fluoro-substituted aromatic skeletons have demonstrated enhanced performance in organic solar cells. researchgate.net The properties imparted by the fluorine atom, such as increased stability and tuned energy levels, are beneficial for the efficiency and operational lifetime of both OLEDs and OPV devices. princeton.edu
Intermediates for Organic Field-Effect Transistors (OFETs)
The development of high-performance organic semiconductors is crucial for advancing organic field-effect transistors (OFETs). This compound contributes to this field as a precursor to fluorinated PAHs, which are a class of organic semiconductors. researchgate.netresearchgate.net The introduction of fluorine into the PAH backbone can influence molecular packing and charge transport properties. Research on related fluorinated PAHs has demonstrated their potential as active materials in OFETs. For example, fluorinated picene (B1221364) derivatives have been shown to exhibit p-type semiconducting behavior with notable charge carrier mobilities, a key parameter for transistor performance. researchgate.net By providing a synthetic entry point to such fluorinated systems, this compound is an important intermediate in the development of next-generation OFET materials.
| Compound | Deposition Method | Charge Carrier Mobility (cm²/Vs) |
|---|---|---|
| 5-Fluoropicene | Vacuum Deposition | 2.8 x 10⁻⁵ researchgate.net |
| 13-Fluoropicene | Vacuum Deposition | 6.6 x 10⁻² researchgate.net |
| 13-Fluoropicene | Spin Casting | 1.3 x 10⁻⁴ researchgate.net |
Development of Fluorophores for Optoelectronic Devices
This compound is utilized in the modular synthesis of regiospecifically fluorinated PAHs that possess desirable fluorescent properties. researchgate.net These resulting larger molecules, such as 6-Fluorobenz[a]anthracene, are part of a class of compounds investigated for their use as fluorophores (light-emitting molecules). researchgate.netresearchgate.net The emission characteristics of these materials are critical for applications like OLEDs, where they function as the light-emitting layer. researchgate.net Research into related fluorinated aromatic systems has reported high fluorescence quantum yields, demonstrating the effectiveness of using fluorinated precursors to develop efficient light-emitting materials. researchgate.net
Precursors for Organic Semiconductors
The primary application of this compound is as a synthetic precursor for a variety of fluorinated organic semiconductors. researchgate.net It is a starting material in multi-step syntheses to create larger functional molecules like 6-Fluorobenz[a]anthracene derivatives. researchgate.netresearchgate.net The incorporation of fluorine is a critical design element for modern organic semiconductors. It enhances solubility in organic solvents, which is advantageous for solution-based processing techniques like spin casting. researchgate.net Furthermore, fluorination effectively lowers the frontier molecular orbital energies (HOMO/LUMO), which can improve environmental stability and facilitate better charge injection/extraction in electronic devices. princeton.edu
| Property | Effect of Fluorine Substitution | Resulting Advantage |
|---|---|---|
| Molecular Orbital Energy Levels | Lowers HOMO/LUMO levels via inductive effect princeton.edu | Improved stability against air degradation princeton.edu |
| Solubility | Generally increases solubility in organic solvents researchgate.net | Enables solution-based device fabrication (e.g., printing) |
| Intermolecular Packing | Affects crystal structure and polymorphism princeton.edu | Can be used to tune charge transport properties |
Contributions to Liquid Crystal Research
Synthesis of Liquid Crystal Active Components
There is no direct research available on the synthesis of liquid crystal (LC) active components specifically using this compound. However, the use of its isomer, 2-bromo-6-fluoronaphthalene (B1267477), in the synthesis of liquid crystal materials has been reported in patent literature. For instance, a patent application describes the use of 2-bromo-6-fluoronaphthalene as a precursor for a liquid crystal active component, noting that its incorporation leads to high dispersibility and ease of crystallization in the final liquid crystal mixture chemscene.compatsnap.com.
Influence on Birefringence and Electro-Optical Properties for Display Technologies
Direct studies quantifying the birefringence and electro-optical properties of liquid crystals derived from this compound have not been identified. Nevertheless, it is well-established that the introduction of heavy halogen atoms and conjugated systems into a molecule can lead to high birefringence (Δn), a crucial property for many electro-optical applications, including displays ossila.comapolloscientific.co.uk.
A patent for the synthesis of its isomer, 2-bromo-6-fluoronaphthalene, highlights that this compound possesses a large birefringence factor chemscene.compatsnap.com. High birefringence allows for the manipulation of the phase of transmitted light with a thinner liquid crystal layer, which can lead to faster switching times in display devices. The combination of the polarizable bromine atom and the electronegative fluorine atom on the naphthalene (B1677914) ring system in this compound would likely result in a significant anisotropy of molecular polarizability, a key contributor to high birefringence.
Table 1: Comparison of Properties of Halogenated Naphthalenes in Liquid Crystal Applications (Hypothetical and Reported)
| Compound | Reported/Hypothesized Role in LC Synthesis | Reported/Hypothesized Influence on Birefringence |
| 2-Bromo-6-fluoronaphthalene | Used as a precursor for LC active components chemscene.compatsnap.com | Possesses a large birefringence factor chemscene.compatsnap.com |
| This compound | Potentially useful as a building block for novel LCs | Expected to exhibit significant birefringence |
Advanced Analytical Chemistry Research
There is no specific research focused on developing detection techniques solely for this compound. However, established analytical methodologies for halogenated aromatic hydrocarbons (HAHs) are directly applicable. These methods are crucial for environmental monitoring and toxicological studies, as some HAHs are known for their persistence and toxicity.
Advanced analytical techniques for the detection of such compounds typically involve a combination of a high-resolution separation method with a sensitive detection system. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and powerful tool for the identification and quantification of HAHs google.com. For enhanced sensitivity, particularly for electrophilic compounds like halogenated naphthalenes, a gas chromatograph equipped with an electron capture detector (GC-ECD) can be employed.
Table 2: Common Analytical Techniques for Halogenated Aromatic Hydrocarbons
| Analytical Technique | Principle | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio. google.com | Highly suitable for identification and quantification. |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Separates compounds similarly to GC-MS, but detection is based on the capture of electrons by electrophilic compounds. | Expected to provide high sensitivity for this compound. |
Interdisciplinary Research Areas
While specific studies on the intermolecular interactions of this compound are not available, its molecular structure strongly suggests the potential for engaging in both halogen bonding and π–π interactions. The bromine atom on the naphthalene ring can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms or functional groups. Halogen bonding is an increasingly important interaction in crystal engineering, supramolecular chemistry, and materials science for the rational design of solid-state structures.
The extended aromatic system of the naphthalene core makes it a prime candidate for π–π stacking interactions. These interactions are fundamental to the organization of many organic materials and play a crucial role in the performance of organic electronic devices. For the related isomer, 2-bromo-6-fluoronaphthalene, it has been noted that fluorination can lead to an increase in intermolecular interactions via hydrogen bonding and/or π–π interactions, which can improve charge transport in semiconductor applications. It is reasonable to expect that this compound would also exhibit such interactions, making it an interesting subject for both theoretical and experimental studies in supramolecular chemistry and materials science.
A search of the available literature did not yield any studies on the use of this compound in the design of photoresist polymers for extreme ultraviolet (EUV) lithography. The development of new photoresist materials is a critical area of research for the advancement of semiconductor manufacturing. These materials are typically polymers or molecular glasses that undergo a chemical change upon exposure to EUV radiation, allowing for the patterning of integrated circuits. While fluorinated polymers are explored for their transparency at EUV wavelengths, there is no indication that this compound has been investigated as a monomer or an additive in this context.
Precursor in Agrochemical Research
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable environmental profiles to active ingredients. While specific research detailing the direct application of this compound as a precursor in the synthesis of commercialized or late-stage development agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable intermediate. The presence of both bromine and fluorine on the naphthalene scaffold provides two reactive sites for further chemical modification, allowing for the construction of complex molecular architectures.
In the broader context of agrochemical synthesis, fluorinated aromatic compounds are critical building blocks. The introduction of fluorine can significantly alter the electronic properties of a molecule, influencing its binding affinity to target enzymes or receptors in pests and pathogens. Furthermore, the carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby prolonging its activity in the field.
The bromo-substituent on the this compound molecule offers a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are instrumental in modern synthetic chemistry for creating carbon-carbon or carbon-heteroatom bonds, which form the backbone of many complex agrochemical structures. For instance, the bromine atom could be displaced to introduce other functional groups or to link the fluoronaphthalene moiety to another cyclic or acyclic system, a common strategy in the design of novel herbicides, fungicides, and insecticides.
Although direct synthetic routes from this compound to specific agrochemicals are not readily found in published research, the general utility of halogenated naphthalenes in organic synthesis points to its potential as a starting material. Researchers in the agrochemical industry continuously explore novel fluorinated building blocks to generate new intellectual property and develop next-generation crop protection agents. The unique substitution pattern of this compound makes it a candidate for such exploratory synthesis programs aimed at discovering molecules with improved biological activity and selectivity.
Intermediate in Dye Production
Naphthalene derivatives have historically been, and continue to be, fundamental components in the synthesis of a wide array of dyes, including azo and disperse dyes. icrc.ac.ir These dyes are valued for their vibrant colors and good fastness properties on various textiles. The specific role of this compound as an intermediate in the production of commercial dyes is not prominently detailed in scientific literature. However, its chemical structure is amenable to the synthetic transformations typically employed in dye chemistry.
Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-). Their synthesis generally involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component. In this context, an amino-functionalized derivative of this compound could serve as either the diazo component or the coupling component. For instance, if the bromine atom were to be replaced by an amino group, the resulting 3-fluoro-2-naphthylamine could be diazotized and coupled with various naphthols or other aromatic compounds to produce a range of colors. The presence of the fluorine atom could modulate the color and properties of the resulting dye.
Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers like polyester. Naphthalene-based structures are frequently used as the chromophore (the color-bearing part of the molecule) in disperse dyes. This compound could be elaborated into a disperse dye structure through reactions that introduce auxochromic groups (color-assisting groups) and substituents that enhance the dye's affinity for the fiber. The bromo-substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions to build the final dye molecule.
While specific examples of dyes synthesized directly from this compound are scarce in published studies, the general principles of dye synthesis suggest its potential utility. The combination of the naphthalene core with strategically placed halogen atoms offers a platform for creating novel dye structures with potentially unique shades and improved performance characteristics, such as lightfastness and sublimation fastness. The ongoing research in the dye industry for new chromophores with enhanced properties means that versatile intermediates like this compound remain of interest to synthetic chemists in this field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-3-fluoronaphthalene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination may employ Balz-Schiemann or Halex reactions. For regioselective substitution, directing groups (e.g., nitro or carbonyl) can position halogens at specific sites. Optimization includes adjusting temperature (e.g., 0–60°C for bromination) and solvent polarity (e.g., DMF for fluorination). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments (e.g., deshielding effects from bromine/fluorine substituents). Coupling constants (JF-H ~8–12 Hz) confirm fluorine’s para/meta positioning .
- GC-MS/HPLC : Assess purity (>95% by area normalization) and detect halogenated byproducts (e.g., dihalogenated isomers).
- X-ray crystallography : Resolve regiochemistry in crystalline samples .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) for long-term storage. Safety protocols include fume hood use due to volatile brominated intermediates and waste neutralization with sodium thiosulfate .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in bromo-fluorination reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict halogenation sites. The Colle-Salvetti correlation-energy formula helps estimate steric/electronic effects, showing fluorine’s strong meta-directing influence vs. bromine’s ortho/para preference. Solvent effects are simulated using polarizable continuum models (PCMs) .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often stem from impurity profiles (e.g., residual solvents or isomerization). Systematic analysis includes:
- Byproduct identification : Use LC-MS to detect trace dihalogenated species.
- Kinetic studies : Vary reaction time (e.g., 2–24 hrs) to optimize intermediates.
- Cross-validation : Compare yields across halogen sources (e.g., Br2 vs. NBS) .
Q. How do fluorine and bromine substituents affect the environmental persistence of naphthalene derivatives?
- Methodological Answer : Fluorine increases hydrophobicity (logP ~3.5) and resistance to microbial degradation, while bromine enhances bioaccumulation potential. Assess environmental impact via:
- Biodegradation assays : OECD 301F protocol with activated sludge.
- Photolysis studies : UV-Vis monitoring of half-life under simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
